1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde
Description
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group, a nitro group, and a carbaldehyde group attached to the imidazole ring
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-nitroimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-10-4-2-9(3-5-10)6-14-8-13-12(15(17)18)11(14)7-16/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWNYXEMWMPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid
Reduction: 1-(4-Methoxybenzyl)-4-amino-1H-imidazole-5-carbaldehyde
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s binding affinity to specific proteins, while the imidazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(4-Methoxybenzyl)-4-amino-1H-imidazole-5-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-methyl: Similar structure but with a methyl group instead of a carbaldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Biological Activity
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde is a compound that belongs to the imidazole class, characterized by its unique structural features, including a methoxybenzyl group and a nitro group. These functional groups significantly influence its biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The nitro group can undergo bioreduction, forming reactive intermediates that may damage bacterial DNA, thereby exhibiting antimicrobial effects . Additionally, the imidazole ring can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity and contributing to the compound's biological effects .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. Its nitro group enhances its activity against various bacterial strains. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .
Enzyme Interaction
The compound serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with molecular targets such as enzymes or receptors is crucial for understanding metabolic pathways . The imidazole ring's catalytic properties further enhance its role in biological systems, particularly in enzymatic processes .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics .
Table: Comparison of Biological Activity with Related Compounds
| Compound Name | Antimicrobial Activity | Enzyme Interaction | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Nitro group enhances reactivity |
| 1-(4-Methoxybenzyl)-4-amino-1H-imidazole | Moderate | Low | Lacks nitro group |
| 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid | Low | High | Carboxylic acid functional group |
Applications in Drug Development
The potential applications of this compound extend beyond antimicrobial activity. Its structural features allow it to serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The compound's interactions with biological targets make it valuable in developing new therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde?
The compound is synthesized via multi-step reactions involving nitration and alkylation. A common approach involves:
- Nitration of imidazole derivatives : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions .
- Benzylation : Substituting the 1-position with a 4-methoxybenzyl group via nucleophilic substitution or alkylation using 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Aldehyde functionalization : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., aldehyde proton at ~9.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 306.1) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., nitro group at ~1520 cm⁻¹, aldehyde C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography : To resolve 3D structure if crystals are obtainable .
Q. What are the stability considerations for handling and storing this compound?
The aldehyde group is prone to oxidation and hydration. Recommendations include:
- Storing under inert atmosphere (argon) at –20°C.
- Avoiding prolonged exposure to moisture or light, which can degrade the nitro group .
- Using anhydrous solvents (e.g., THF, DCM) during synthesis to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the nitration step?
Key parameters:
- Temperature control : Maintaining <5°C during nitration reduces by-products like dinitro derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for the 4-nitro position .
- Catalyst use : Lewis acids (e.g., FeCl₃) may stabilize reactive intermediates . Yield improvements (from 60% to >85%) have been reported using iterative recrystallization in ethanol/water mixtures .
Q. How to resolve contradictions in reported biological activity data for imidazole derivatives?
Discrepancies often arise from:
- Purity issues : Impurities (e.g., unreacted nitro precursors) can skew bioassay results. Validate purity via HPLC (>95%) .
- Assay variability : Standardize testing protocols (e.g., MIC values for antimicrobial studies) across labs .
- Structural analogs : Subtle differences (e.g., methoxy vs. chloro substituents) significantly alter activity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) by aligning the aldehyde and nitro groups in active sites .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. What strategies mitigate purification challenges caused by the aldehyde group?
- Chromatography : Use silica gel modified with ethylenediamine to reduce aldehyde adsorption .
- Derivatization : Convert the aldehyde to a stable hydrazone derivative for easier isolation, then regenerate it post-purification .
- Solvent systems : Optimize polarity gradients (e.g., hexane/ethyl acetate → DCM/methanol) .
Q. How do substituent modifications impact the compound’s reactivity and bioactivity?
- Methoxybenzyl group : Enhances lipophilicity, improving membrane permeability in cell-based assays .
- Nitro group : Electron-withdrawing effects increase electrophilicity at the imidazole ring, facilitating nucleophilic attacks in prodrug activation .
- Aldehyde group : Acts as a Michael acceptor in covalent inhibition strategies .
Q. What alternative synthetic pathways exist for this compound?
Q. What safety protocols are essential for handling nitro and aldehyde functionalities?
- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation .
- Waste disposal : Neutralize nitro compounds with reducing agents (e.g., Fe/NH₄Cl) before disposal .
- Emergency measures : Immediate ethanol rinsing for aldehyde spills to prevent polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
